6beta,9-Difluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione
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Overview
Description
The compound 6beta,9-Difluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione is a complex organic molecule with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6beta,9-Difluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione involves multiple steps, including the introduction of fluorine atoms, hydroxyl groups, and the formation of the cyclopenta[a]phenanthrene core. The synthetic route typically starts with a suitable precursor, which undergoes a series of reactions such as halogenation, hydroxylation, and cyclization under controlled conditions. Common reagents used in these reactions include fluorinating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
The compound 6beta,9-Difluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the carbonyl groups may produce diols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, the compound is studied for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, the compound is explored for its potential use in drug development. Its unique structure and biological activities make it a promising candidate for the treatment of various diseases.
Industry
In industry, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It is also used in the production of specialty chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of 6beta,9-Difluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopenta[a]phenanthrene derivatives with different substituents. Examples include:
- (6R,8S,10S,11S,13S,14S,16R,17R)-6,9-dichloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
- (6R,8S,10S,11S,13S,14S,16R,17R)-6,9-dibromo-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Uniqueness
The uniqueness of 6beta,9-Difluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione lies in its specific substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
60895-22-9 |
---|---|
Molecular Formula |
C22H28F2O5 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(9R,10S,13S,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28F2O5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,11,13-14,16-17,25,27,29H,6,8-10H2,1-3H3/t11?,13?,14?,16?,17?,19-,20-,21-,22-/m0/s1 |
InChI Key |
WXURHACBFYSXBI-APHOEBQPSA-N |
Isomeric SMILES |
CC1CC2C3CC(C4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)F |
SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)F |
60895-22-9 | |
Origin of Product |
United States |
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